REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([CH:8]=1)[NH2:7].C1C=C[NH+]=CC=1.[Br:17][Br-]Br>C1COCC1>[Br:17][C:3]1[C:2]([F:1])=[CH:8][C:6]([NH2:7])=[C:5]([O:9][CH3:10])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(N)C1)OC
|
Name
|
pyridinium bromide perbromide
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was agitated for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
the solid was washed by THF
|
Type
|
DISSOLUTION
|
Details
|
After the obtained solid was dissolved with water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
WASH
|
Details
|
After the obtained organic layer was washed with a saturated saline solution, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (elution solvent: hexane-ethyl acetate system)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C=C1F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |